molecular formula C11H15N3 B568630 [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine CAS No. 117776-78-0

[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine

Cat. No.: B568630
CAS No.: 117776-78-0
M. Wt: 189.262
InChI Key: WXNVZMWHMHUXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine typically involves the reaction of indole derivatives with hydrazine. One common method includes the condensation of indole-3-carbaldehyde with hydrazine hydrate under reflux conditions . This reaction can be catalyzed by acids or bases to improve yield and selectivity.

Industrial Production Methods

Industrial production of indole derivatives often employs multicomponent reactions due to their efficiency and high yield. For example, the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile medium under reflux conditions with sulfamic acid as a catalyst is a greener methodology for synthesizing complex indole derivatives .

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine is used as a building block for synthesizing more complex molecules. It is employed in the synthesis of various heterocyclic compounds and natural product analogs .

Biology

Biologically, indole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound is studied for its potential to inhibit the growth of cancer cells and microbes .

Medicine

In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cancer and viral infections. Its ability to interact with multiple biological targets makes it a promising candidate for drug development .

Industry

Industrially, indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals. The compound’s versatility in chemical reactions makes it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to interact with multiple pathways, making it effective in various biological contexts .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-ethylamine: A neurotransmitter precursor.

Uniqueness

What sets [2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine apart is its hydrazine moiety, which imparts unique reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(1H-indol-3-yl)propan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(14-12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7-8,13-14H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNVZMWHMHUXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.